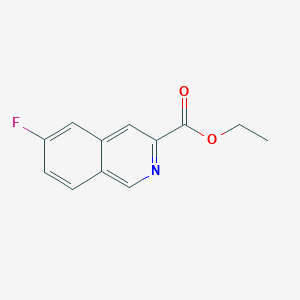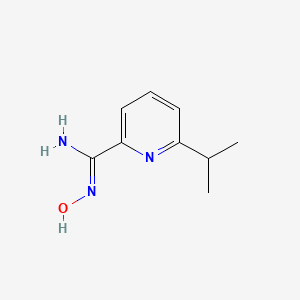
N-Hydroxy-6-isopropylpicolinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-6-isopropylpicolinimidamide is a chemical compound that belongs to the class of N-hydroxy amidines. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the N-hydroxy group and the isopropyl substituent on the picolinimidamide backbone imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-6-isopropylpicolinimidamide typically involves the reaction of 6-isopropylpicolinonitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired amidine by treatment with a suitable dehydrating agent such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the addition of reagents and maintain the reaction temperature.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-6-isopropylpicolinimidamide undergoes various chemical reactions, including:
Oxidation: The N-hydroxy group can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to the corresponding amine.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various alkyl or aryl substituted derivatives.
Applications De Recherche Scientifique
N-Hydroxy-6-isopropylpicolinimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Hydroxy-6-isopropylpicolinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The N-hydroxy group can form hydrogen bonds with active site residues, while the isopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxybenzimidazole: Similar in structure but with a benzimidazole backbone.
N-Hydroxysuccinimide: Contains a succinimide ring instead of a picolinimidamide backbone.
Amidoximes: Compounds with an amino and a hydroxymino function on the same carbon.
Uniqueness
N-Hydroxy-6-isopropylpicolinimidamide is unique due to the presence of the isopropyl group on the picolinimidamide backbone, which imparts distinct chemical properties and enhances its potential for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C9H13N3O |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
N'-hydroxy-6-propan-2-ylpyridine-2-carboximidamide |
InChI |
InChI=1S/C9H13N3O/c1-6(2)7-4-3-5-8(11-7)9(10)12-13/h3-6,13H,1-2H3,(H2,10,12) |
Clé InChI |
LIYUKRGFQARBDR-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)C1=NC(=CC=C1)/C(=N/O)/N |
SMILES canonique |
CC(C)C1=NC(=CC=C1)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


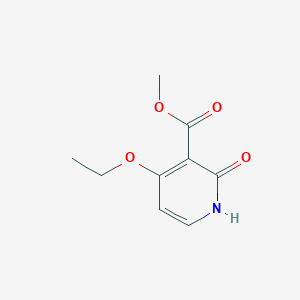
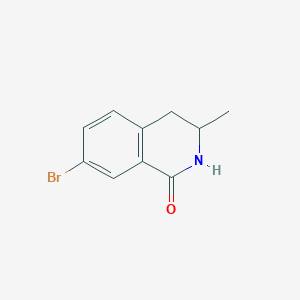
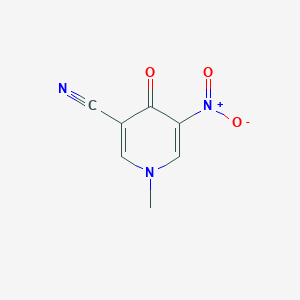
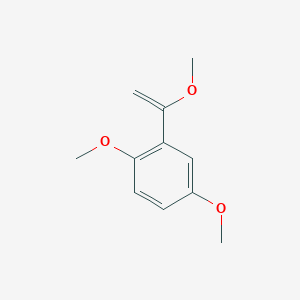
![1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B13677990.png)
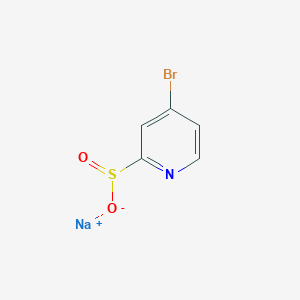
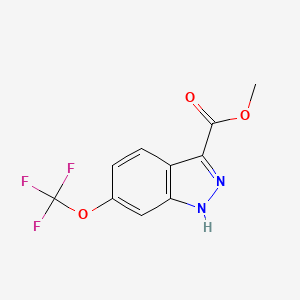
![2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid](/img/structure/B13678000.png)
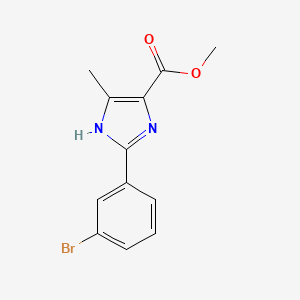
![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)
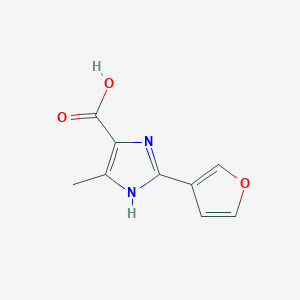
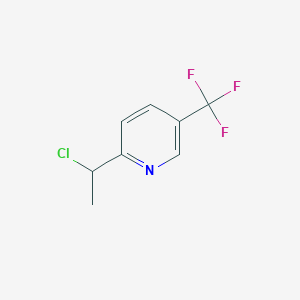
![6-Chlorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13678035.png)
